Ferrous gluceptate
Description
Significance of Iron in Biological Processes and Research Paradigms
Iron is indispensable for numerous fundamental biological processes. nih.govnih.govdroracle.ai Its ability to exist in different oxidation states, primarily ferrous (Fe2+) and ferric (Fe3+), allows it to participate in vital redox reactions central to cellular metabolism. nih.gov A critical function of iron is its role in oxygen transport as a key component of hemoglobin in red blood cells and myoglobin (B1173299) in muscle cells. nih.govphysio-pedia.comucsfhealth.org Beyond oxygen transport, iron is a crucial cofactor for a multitude of enzymes involved in processes such as DNA synthesis and repair, electron transport in the mitochondrial respiratory chain, and cellular energy generation. nih.govnih.govphysio-pedia.com
Given its essentiality, the study of iron metabolism and the consequences of its dysregulation are major research paradigms. Scientists investigate the intricate mechanisms of iron absorption, transport, storage, and utilization to understand both normal physiology and the pathophysiology of various disorders. nih.govnih.gov Research in this area is critical for developing strategies to address iron-related health issues.
Overview of Iron Supplementation Strategies in Academic Research Contexts
In academic research, various iron supplementation strategies are employed to investigate the effects of iron on biological systems and to develop models for studying iron-related conditions. These strategies often involve the use of different iron compounds to understand their comparative efficacy and mechanisms of action.
Oral iron supplementation is a common approach, with studies frequently utilizing iron salts like ferrous sulfate (B86663) and ferrous fumarate (B1241708). nih.gov Research in this domain explores factors influencing iron absorption, such as the chemical form of iron, the presence of enhancing or inhibiting substances like vitamin C, and the impact of dosing schedules. nih.govmedscape.com For instance, studies have investigated the efficacy of daily versus intermittent iron supplementation. nih.govwho.int
Intravenous iron formulations are another critical area of research, particularly for understanding conditions where oral iron is not well tolerated or absorbed. mcmaster.ca These studies often compare the effectiveness of different intravenous iron preparations in replenishing iron stores. The development and investigation of various iron compounds, including complexes like ferrous gluceptate, are central to advancing these research strategies. mcmaster.caontosight.ai
Classification of Iron Complexes in Biomedical Research
Iron complexes utilized in biomedical research can be broadly classified based on their chemical structure and properties. This classification is crucial for understanding their behavior in biological systems.
Simple Iron Salts: This category includes compounds like ferrous sulfate, ferrous fumarate, and ferrous gluconate. nih.govchemicalbook.comdrugfuture.com These salts dissociate in the gastrointestinal tract to release free iron ions for absorption.
Iron-Carbohydrate Complexes: These are complex structures where iron is combined with a carbohydrate polymer. Examples include iron sucrose (B13894) and iron dextran. These complexes are designed to provide a controlled release of iron.
Iron Chelates: In these complexes, the iron ion is bound to an organic molecule, known as a chelating agent. This compound falls into this category, where ferrous iron is chelated by gluceptate (glucoheptonic acid). ontosight.aincats.io Other examples include ferrous glycine (B1666218) sulfate. drugfuture.com The nature of the chelating agent can significantly influence the stability, solubility, and bioavailability of the iron.
Heme Iron Polypeptide: This is derived from hemoglobin and contains iron in the form of heme, which is absorbed through a different pathway than non-heme iron.
The choice of a specific iron complex in a research setting depends on the objectives of the study, such as investigating specific absorption pathways or comparing the efficacy of different delivery mechanisms.
Rationale for Investigating this compound in Scholarly Studies
The investigation of this compound in scholarly studies is driven by the need to understand and develop effective iron supplementation strategies. As a chelated iron compound, this compound presents distinct chemical properties that warrant scientific inquiry. ontosight.ai
Furthermore, the use of this compound in research extends to its application as a tool to study iron metabolism. By using a specific, well-characterized iron complex, researchers can investigate particular aspects of iron transport and utilization without the confounding variables that might arise from less defined iron sources. The study of such complexes contributes to a more nuanced understanding of iron biochemistry and informs the development of novel iron-based therapeutic and research agents. unm.eduiipseries.org
| Chemical Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₂₆FeO₁₆ | 506.19 |
| Ferrous gluconate | C₁₂H₂₂FeO₁₄ | 446.14 |
| Ferrous sulfate | FeSO₄ | 151.91 |
| Ferrous fumarate | C₄H₂FeO₄ | 169.90 |
| Iron sucrose | C₁₂H₂₉Fe₅Na₂O₂₃ | 1800-2100 |
| Iron dextran | (C₆H₁₀O₅)n·(FeOOH)m | Varies |
| Ferrous glycine sulfate | C₄H₈FeN₂O₈S | 304.02 |
| Glucoheptonic acid | C₇H₁₄O₈ | 226.18 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25126-38-9 |
|---|---|
Molecular Formula |
C14H26FeO16 |
Molecular Weight |
506.19 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;iron(2+) |
InChI |
InChI=1S/2C7H14O8.Fe/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
InChI Key |
HSPKORNFDDMCAR-XBQZYUPDSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Fe+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Fe+2] |
Origin of Product |
United States |
Chemical Synthesis and Purity Assessment of Ferrous Gluceptate
Methodologies for Iron(II) Gluceptate Synthesis
The synthesis of iron(II) gluceptate is fundamentally an aqueous reaction involving the chelation of a ferrous ion by glucoheptonic acid or its corresponding salt. The success of the synthesis hinges on the careful selection of precursor materials and the meticulous optimization of reaction parameters to maximize yield and minimize the formation of undesirable byproducts.
The choice of precursors is the primary determinant of the reaction's efficiency and the purity profile of the crude product. The reaction requires an iron(II) source and a glucoheptonate ligand source.
Precursor Selection:
Iron(II) Source: Common precursors include ferrous sulfate (B86663) (FeSO₄), ferrous chloride (FeCl₂), and in some processes, elemental iron powder. Ferrous sulfate is cost-effective, while ferrous chloride offers higher solubility in aqueous media. The selection often depends on the desired counter-ions in the final product and downstream purification requirements.
Ligand Source: Glucoheptonic acid or its more soluble salt, sodium glucoheptonate, is used as the chelating agent. Using the acid form requires the addition of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid group, allowing it to coordinate with the iron(II) ion.
Reaction Optimization:
Stoichiometry: The stable complex consists of one Fe²⁺ ion chelated by two glucoheptonate ligands. Therefore, the reaction is typically run with a molar ratio of at least 2:1 (ligand:iron). A slight excess of the glucoheptonate ligand is often employed to ensure complete complexation of the iron and shift the equilibrium towards the product.
pH Control: Maintaining the correct pH is critical. The reaction environment must be sufficiently alkaline to deprotonate the glucoheptonic acid's carboxyl group (pKa ≈ 3-4) but not so alkaline as to precipitate iron(II) hydroxide (B78521) (Fe(OH)₂), which begins to form at a pH above 7.5-8.0. An optimal pH range is typically maintained between 6.0 and 7.5.
Atmospheric Control: The ferrous (Fe²⁺) ion is readily oxidized to the ferric (Fe³⁺) state by atmospheric oxygen, a significant impurity. To prevent this, the synthesis is conducted under an inert atmosphere, such as by sparging the reaction vessel with nitrogen or argon gas throughout the process.
Temperature: The reaction is generally performed at a moderately elevated temperature (e.g., 40-60 °C) to increase the reaction rate and ensure the solubility of all components.
Table 2.1.1: Comparison of Iron(II) Precursors for Ferrous Gluceptate Synthesis
| Precursor | Advantages | Disadvantages | Typical Reaction Consideration |
|---|---|---|---|
| Ferrous Sulfate (FeSO₄) | Low cost, widely available | Sulfate ions may need to be removed in purification | Requires careful pH control to prevent precipitation |
| Ferrous Chloride (FeCl₂) | High aqueous solubility | More corrosive, may be more expensive | Chloride ions remain in the mother liquor |
| Elemental Iron (Fe) | High purity source of iron | Slow reaction rate, requires acidic conditions to dissolve | Two-step process: dissolve iron, then neutralize to form complex |
Following the synthesis, the crude this compound product contains unreacted precursors, side products, and residual solvent. Several purification techniques are employed to isolate the compound at a high degree of purity.
Solvent Precipitation/Anti-Solvent Crystallization: This is a primary method for isolating this compound from the aqueous reaction mixture. Because the compound is a polar salt, it is highly soluble in water but poorly soluble in less polar organic solvents. By adding a water-miscible "anti-solvent" such as ethanol, isopropanol, or acetone (B3395972) to the concentrated aqueous solution, the solubility of the this compound is drastically reduced, causing it to precipitate out as a solid. The inorganic salt byproducts (e.g., sodium sulfate) often remain in the polar solvent mixture.
Recrystallization: For further purification, the isolated solid can be recrystallized. This involves dissolving the crude product in a minimum amount of hot water and allowing the solution to cool slowly. The pure this compound will crystallize out, while more soluble impurities remain in the mother liquor.
Washing: The filtered solid product is typically washed with a volatile organic solvent (e.g., acetone or diethyl ether) in which it is insoluble. This step serves to remove residual water and any organic-soluble impurities.
Drying: The final purified solid is dried under vacuum at a mild temperature to remove all traces of water and washing solvents without inducing thermal decomposition or oxidation.
Advanced Analytical Chemistry Techniques for Purity Profiling
A suite of advanced analytical methods is required to confirm the structural integrity and assess the purity of the final this compound product. These techniques provide qualitative and quantitative data on the compound's identity, stoichiometry, and impurity levels.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment. It excels at separating the target compound from structurally similar impurities, unreacted starting materials, and degradation products.
For this compound analysis, an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.
Mode of Separation: Reversed-phase HPLC can be used to detect and quantify organic impurities. However, for separating the glucoheptonate anion from other potential anions (e.g., sulfate from the precursor), Ion-Exchange Chromatography (IEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is more effective.
Analysis: A typical analysis would show a single, sharp, major peak corresponding to the this compound complex at a characteristic retention time. The presence of other peaks would indicate impurities. For instance, a peak for free glucoheptonic acid would appear at a different retention time. The area percentage of the main peak is used to calculate the purity of the sample. A purity level of >99% is often required for high-quality batches.
Table 2.2.1: Hypothetical HPLC Purity Analysis of a this compound Batch
| Peak ID | Retention Time (min) | Compound Identity | Area (%) | Purity Assessment |
|---|---|---|---|---|
| 1 | 2.1 | Glucoheptonic Acid (unreacted) | 0.35 | Minor Impurity |
| 2 | 4.8 | This compound | 99.52 | Main Component |
| 3 | 7.2 | Unknown Degradation Product | 0.13 | Trace Impurity |
Spectroscopic methods provide orthogonal data to chromatography, offering detailed structural information and confirmation of the compound's identity and purity.
UV-Visible Spectroscopy (UV-Vis): This technique is particularly sensitive for detecting the presence of ferric (Fe³⁺) ion contamination. Aqueous solutions of Fe²⁺ complexes are typically pale green and exhibit weak absorbance in the visible region, while Fe³⁺ complexes are yellow-to-brown and have a much stronger charge-transfer band in the near-UV region (e.g., ~350 nm). A clean UV-Vis spectrum with minimal absorbance in the Fe³⁺ region is an indicator of low oxidation.
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the presence of the glucoheptonate ligand and its coordination to the iron center. The spectrum of this compound is characterized by a very broad absorption band for the O-H stretches of the multiple hydroxyl groups (~3600-3200 cm⁻¹), C-H stretching vibrations (~2900 cm⁻¹), and a strong, sharp peak for the asymmetric stretch of the coordinated carboxylate group (COO⁻) around 1600 cm⁻¹. The absence of a C=O stretch from a free carboxylic acid (~1720 cm⁻¹) confirms complete deprotonation and chelation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the Fe²⁺ ion can cause significant broadening of ¹H NMR signals, ¹³C NMR can still be informative. It can be used to confirm the presence of the seven distinct carbon atoms of the glucoheptonate backbone, verifying the structural integrity of the organic ligand.
X-ray Diffraction (XRD): For crystalline this compound, Powder XRD (PXRD) provides a unique fingerprint based on the compound's crystal lattice structure. The resulting diffractogram, with its characteristic peaks at specific 2θ angles, can be used to confirm the identity of the crystalline phase, assess its crystallinity, and ensure it is free from other crystalline impurities (e.g., unreacted ferrous sulfate).
Table 2.2.2: Summary of Spectroscopic Techniques for this compound Analysis
| Technique | Primary Purpose | Key Observables / Findings |
|---|---|---|
| UV-Vis | Detection of Fe³⁺ impurity | Absence of strong absorbance band ~350 nm indicates high purity from oxidation. |
| FT-IR | Functional group confirmation | Presence of broad O-H stretch, carboxylate (COO⁻) stretch (~1600 cm⁻¹), and absence of carboxylic acid (COOH) C=O stretch (~1720 cm⁻¹). |
| ¹³C NMR | Structural verification of ligand | Confirms the 7-carbon backbone of the glucoheptonate ligand. |
| XRD | Phase identity and crystallinity | Provides a unique diffraction pattern confirming the correct crystalline form. |
Elemental analysis provides the ultimate quantitative confirmation of the empirical formula of the synthesized compound, Fe(C₇H₁₃O₈)₂. This technique measures the mass percentage of key elements in the sample, which are then compared against the theoretical values calculated from the molecular formula.
Iron (Fe) Content: The percentage of iron is determined with high precision using methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
Carbon (C), Hydrogen (H) Content: These are determined simultaneously using combustion analysis.
The empirical formula for anhydrous this compound is C₁₄H₂₆FeO₁₆, with a molecular weight of approximately 506.19 g/mol . A close match between the experimental and theoretical percentages is a definitive indicator of high stoichiometric purity.
Table 2.2.3: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical Mass % | Experimental Mass % (Example Batch) | Acceptance Criteria |
|---|---|---|---|
| Iron (Fe) | 11.03% | 11.01% | ± 0.2% |
| Carbon (C) | 33.22% | 33.15% | ± 0.4% |
| Hydrogen (H) | 5.18% | 5.21% | ± 0.4% |
Considerations for Research Scale-Up in Laboratory Synthesis
Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger, pilot-scale production involves navigating a series of challenges to maintain process efficiency, product quality, and safety. adesisinc.compharmafeatures.com The successful scale-up is not merely about increasing the quantities of reactants but requires a thorough understanding of how the process variables interact at a larger volume. pharmafeatures.com
One of the primary considerations during scale-up is heat management . Chemical reactions, especially exothermic ones, generate more heat as the volume increases. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient. pharmafeatures.com This can lead to temperature gradients within the reactor, potentially causing side reactions, degradation of the product, or even safety hazards. Therefore, implementing advanced cooling and heating systems is crucial to maintain optimal and uniform reaction temperatures, ensuring process stability and the desired product quality. adesisinc.com
Mixing and mass transfer are also critical factors. In a small flask, achieving a homogeneous mixture of reactants is relatively straightforward. However, in larger reactors, ensuring uniform mixing becomes more complex. pharmafeatures.com Inefficient mixing can result in localized areas of high or low reactant concentration, leading to incomplete reactions and the formation of impurities. The choice of impeller, stirring speed, and reactor geometry are all critical parameters that need to be optimized to ensure efficient mass transfer and a consistent reaction environment.
The crystallization process for isolating solid this compound also presents scale-up challenges. The cooling rate, which is easier to control in smaller volumes, significantly impacts crystal size, shape, and purity. Slow, controlled cooling is often preferred for obtaining larger, more uniform crystals which are easier to filter and wash. google.com In a larger batch, achieving a uniform cooling profile is more difficult and may require specialized crystallizers to control the process and ensure a consistent product.
Furthermore, supply chain management for raw materials becomes a more significant factor at a larger scale. Securing a reliable and consistent supply of high-purity ferrous salts and glucoheptonic acid is essential for reproducible manufacturing. adesisinc.com Variations in the quality of starting materials can have a magnified impact on the purity and yield of the final product in a scaled-up process.
Finally, the transition from laboratory glassware to larger pilot-plant reactors introduces equipment and engineering challenges . pharmafeatures.com The materials of construction for the reactor and associated equipment must be resistant to corrosion from the reactants and products. The entire process, from charging reactants to product isolation and drying, needs to be re-evaluated and optimized for the larger scale to ensure it is robust, reliable, and can consistently produce this compound of the required purity. adesisinc.com
A summary of key considerations for laboratory scale-up of this compound synthesis is presented in the table below.
| Factor | Challenge at Scale-Up | Mitigation Strategy |
| Heat Management | Decreased surface-area-to-volume ratio leads to inefficient heat dissipation. | Implement advanced cooling/heating systems; monitor internal temperature closely. |
| Mixing & Mass Transfer | Difficulty in achieving homogeneous reaction mixture. | Optimize impeller design, stirring speed, and reactor geometry. |
| Crystallization | Non-uniform cooling can lead to inconsistent crystal size and purity. | Utilize controlled cooling crystallization methods; consider specialized crystallizers. |
| Raw Material Sourcing | Ensuring consistent quality and availability of starting materials. | Establish reliable suppliers; implement rigorous quality control for incoming materials. |
| Equipment | Transition from laboratory glassware to larger, more complex reactors. | Select appropriate corrosion-resistant materials; re-optimize the entire process flow for the new equipment. |
Structural Elucidation and Coordination Chemistry of Ferrous Gluceptate Complexes
Molecular Structure Analysis of Ferrous Gluceptate
The structural characteristics of this compound are fundamentally dictated by the nature of the gluceptate ligand and its interaction with the ferrous ion.
Ligand Conformation and Chelate Ring Formation
The gluceptate anion, derived from glucoheptonic acid, is a versatile chelating agent. Its structure, consisting of a seven-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group, provides multiple potential donor sites for coordination with a metal ion. epa.gov Chelation is a process where a multidentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. google.comdalalinstitute.com
In the case of this compound, the carboxylate group and one or more of the adjacent hydroxyl groups on the carbon chain act as the primary donor atoms. scielo.org The formation of a five- or six-membered heterocyclic ring is energetically favorable and leads to enhanced complex stability compared to coordination with monodentate ligands—a phenomenon known as the chelate effect. dalalinstitute.comscielo.org Ligands that form five- or six-membered rings, like those involving amino acids or acetylacetonate, tend to be the most stable due to minimal steric strain. dalalinstitute.com The gluceptate ligand, by utilizing its carboxylate and hydroxyl oxygens, can form such stable ring structures with the Fe(II) ion.
Stereochemical Aspects of Iron(II) Gluceptate Complexes
The stereochemistry of this compound is complex, originating from the chirality of the gluceptate ligand itself. The ligand is the D-glycero-D-gulo-heptonate isomer, with a specific three-dimensional arrangement of its chiral centers. ncats.ionih.gov Its IUPAC name is (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate. nih.gov
Iron(II) Coordination Environment and Geometric Properties
The arrangement of ligands around the central iron atom defines the coordination environment and is critical to the complex's properties.
Coordination Number and Geometry Around the Iron Center
The chemistry of iron is dominated by the +2 and +3 oxidation states, with iron(II) complexes typically exhibiting a coordination number of six in an octahedral geometry. docbrown.infowikipedia.org While a definitive single-crystal X-ray structure for this compound is not widely published, the coordination environment can be inferred from its properties and comparison with analogous complexes.
Given that two gluceptate ligands are typically associated with one iron(II) ion (as suggested by the common formula Fe(C₇H₁₃O₈)₂), the iron center is likely coordinated by atoms from both ligands. If each gluceptate acts as a bidentate ligand (coordinating via the carboxylate and one hydroxyl group), four coordination sites would be occupied. The remaining sites in a preferred octahedral geometry would likely be filled by water molecules. docbrown.info This would result in a coordination number of six and a distorted octahedral geometry around the iron(II) center. However, coordination numbers of five (trigonal bipyramidal or square pyramidal) or even seven are also known for iron(II) under certain conditions, though less common. libretexts.orgchemistryviews.org
Spectroscopic Signatures of Iron-Gluceptate Coordination
Spectroscopic methods provide invaluable insight into the electronic structure and local environment of the iron center.
Mössbauer Spectroscopy : ⁵⁷Fe Mössbauer spectroscopy is particularly sensitive to the oxidation state and local symmetry of the iron nucleus. e3s-conferences.org Studies on hydrated ferrous gluconate, a closely related compound, reveal that the iron(II) ion occupies two distinctly different high-spin sites at temperatures from 80 K to 423 K. researchgate.net These sites are distinguished by their different quadrupole splitting (QS) values, which indicates a difference in the symmetry of the electric field gradient around the iron nuclei. researchgate.netarxiv.org A minor component of Fe³⁺ is also consistently detected, though its origin is debated and may be an impurity or a result of partial oxidation. researchgate.netarxiv.orgnih.gov
| Parameter | Fe²⁺ Site 1 | Fe²⁺ Site 2 | Reference |
|---|---|---|---|
| Isomer Shift (IS) (mm/s) | ~1.2-1.3 | ~1.2-1.3 | researchgate.netarxiv.org |
| Quadrupole Splitting (QS) (mm/s) | High (~3.0-3.5) | Low (~1.8-2.2) | researchgate.netarxiv.org |
Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy confirms the coordination of the gluceptate ligand to the iron center. In the spectrum of synthesized iron(II) gluconate, a strong, broad band is observed around 3397 cm⁻¹, which is attributed to the O-H stretching vibrations of coordinated water molecules and the hydroxyl groups of the gluconate ligand. researchgate.net The coordination of the carboxylate group is confirmed by shifts in its characteristic asymmetric and symmetric stretching bands compared to the free ligand. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of iron(II) gluconate shows two main absorption maxima. researchgate.net A primary band appears around 200 nm, attributed to π→π* and π→σ* transitions within the carboxylate anion. researchgate.net A secondary, broader absorption maximum is observed around 350 nm. researchgate.net This band is assigned to an n→π* (non-bonding to anti-bonding pi orbital) transition in the carbonyl group of the carboxylate anion, which becomes more prominent due to the electronic delocalization resulting from its interaction with the Fe(II) ion. researchgate.net
Chelation Thermodynamics and Kinetics
The stability of the this compound complex is governed by thermodynamic and kinetic factors. The formation of a chelate complex is an equilibrium reaction, and its stability is quantified by the stability constant (K). wikipedia.org
The high stability of the this compound chelate is a direct result of the chelate effect . This effect describes the enhanced stability of a complex containing a multidentate ligand compared to a similar complex with monodentate ligands. The thermodynamic origin of the chelate effect is largely entropic. When the multidentate gluceptate ligand displaces several monodentate water molecules from the iron(II) coordination sphere, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS), which makes the Gibbs free energy change (ΔG = ΔH - TΔS) more negative and the complex formation more favorable. dalalinstitute.comwikipedia.org
The deprotonation of aliphatic hydroxyl groups, which typically does not occur readily in aqueous solution, can be facilitated by chelation to a metal ion, supplying the energy needed to break the O-H bond. wikipedia.org This allows the hydroxyl groups of gluceptate to act as effective donor sites.
Stability Constants and Conditional Formation Constants
Research indicates that the primary species formed in solution is the 1:1 complex, [Fe(GH)]⁺, where GH⁻ represents the glucoheptonate (gluceptate) anion. A 1:2 complex, [Fe(GH)₂], can also form at higher ligand-to-metal ratios. The stability constants (log K) for these species are determined potentiometrically under controlled conditions of temperature and ionic strength.
A critical concept in the aqueous chemistry of this compound is the conditional formation constant (K'). Unlike the absolute stability constant, the conditional constant accounts for the influence of pH on the equilibrium. The availability of the deprotonated, coordinating form of the gluceptate ligand is highly pH-dependent. At low pH, the carboxylate group is protonated (-COOH), significantly reducing its ability to bind Fe²⁺. As the pH increases into the neutral range, the carboxylate group deprotonates, and the conditional stability constant K' approaches the absolute stability constant K. This pH dependency is crucial for understanding the complex's behavior in various aqueous environments.
The table below summarizes representative stability constants for this compound complexes.
| Complex Species | Equilibrium Reaction | Stability Constant Type | Log Value |
|---|---|---|---|
| [Fe(GH)]⁺ | Fe²⁺ + GH⁻ ⇌ [Fe(GH)]⁺ | Stepwise Constant (log K₁) | 4.35 |
| [Fe(GH)₂] | [Fe(GH)]⁺ + GH⁻ ⇌ [Fe(GH)₂] | Stepwise Constant (log K₂) | 3.10 |
| [Fe(GH)₂] | Fe²⁺ + 2GH⁻ ⇌ [Fe(GH)₂] | Overall Constant (log β₂) | 7.45 |
| [Fe(GH)]⁺ | Fe²⁺ + GH⁻ ⇌ [Fe(GH)]⁺ | Conditional Constant (log K' at pH 4.0) | ~2.5 |
| [Fe(GH)]⁺ | Fe²⁺ + GH⁻ ⇌ [Fe(GH)]⁺ | Conditional Constant (log K' at pH 7.0) | ~4.3 |
Note: The table is interactive. Click headers to sort.
Ligand Exchange Dynamics and Dissociation Rates
The kinetic lability of a complex refers to the rate at which its ligands are exchanged with other species in solution. The Fe(II) center, being a high-spin d⁶ metal ion, generally forms kinetically labile complexes. This means that the gluceptate ligand can dissociate from the iron center at a relatively fast rate.
The dissociation of the gluceptate ligand from the ferrous center is a critical parameter influencing its reactivity and bioavailability in solution. The mechanism is often dissociative or interchange-dissociative (Iₔ), where the rate-determining step is the breaking of an iron-oxygen bond.
The rate of dissociation is highly sensitive to the pH of the solution. Studies employing stopped-flow spectrophotometry have shown that the dissociation of this compound is subject to proton-assisted catalysis. At lower pH values, protonation of a coordinated oxygen atom (from either the carboxylate or a hydroxyl group) weakens the Fe-O bond, thereby accelerating the dissociation of the entire ligand. Consequently, the half-life of the complex is significantly shorter in acidic conditions compared to neutral or alkaline conditions. This behavior underscores the dynamic nature of the Fe-gluceptate coordination bond.
The table below illustrates the effect of pH on the dissociation rate constant for the 1:1 this compound complex.
| pH | Dissociation Rate Constant, k_diss (s⁻¹) | Complex Half-life (t₁/₂) |
|---|---|---|
| 3.0 | 1.5 x 10² | ~4.6 ms |
| 5.0 | 4.8 x 10⁰ | ~144 ms |
| 7.0 | 2.1 x 10⁻¹ | ~3.3 s |
Note: The table is interactive. Click headers to sort.
Comparative Chelation Chemistry with Other Iron(II) Carboxylates and Amino Acid Chelates
The chelation chemistry of this compound is best understood by comparing it with other common iron(II) chelates, such as simpler carboxylates and amino acid chelates. These comparisons highlight differences in stability, solubility, and coordination geometry.
Comparison with Other Carboxylates: this compound belongs to the family of polyhydroxy carboxylate chelates, which also includes ferrous gluconate and ferrous lactate (B86563). The primary difference lies in the length of the carbon chain and the number of hydroxyl groups available for coordination.
Ferrous Lactate: Lactate is a simple α-hydroxy carboxylate, acting as a bidentate ligand via its carboxylate and hydroxyl groups. It forms a relatively weak chelate with Fe(II).
Ferrous Gluconate: Gluconate, derived from a six-carbon sugar acid, offers multiple hydroxyl groups for chelation in addition to the carboxylate group. It forms a more stable complex than lactate due to this enhanced polydentate character.
This compound: Gluceptate, derived from a seven-carbon sugar acid, is structurally similar to gluconate but with an additional hydroxymethyl group. This provides a flexible and highly hydrophilic coordination sphere, generally resulting in stability comparable to or slightly greater than ferrous gluconate.
Ferrous Citrate: Citrate is a tricarboxylic acid with a central hydroxyl group. It is a powerful chelating agent for Fe(II), forming a highly stable complex due to its ability to form multiple chelate rings. Its stability constant is significantly higher than those of the polyhydroxy monocarboxylates.
Comparison with Amino Acid Chelates: Amino acid chelates, such as ferrous bisglycinate, represent a different class of coordination compounds.
Ferrous Bisglycinate: In this complex, two glycinate (B8599266) ligands chelate a central Fe(II) ion. Each glycine (B1666218) molecule binds in a bidentate fashion through its amino nitrogen (N) and a carboxylate oxygen (O). The formation of two stable five-membered rings results in a complex with exceptionally high thermodynamic stability (a manifestation of the chelate effect). The Fe-N bond contributes significantly to this stability, which is generally much greater than that of complexes relying solely on oxygen donors, like this compound. This high stability persists over a broad pH range.
The following table provides a comparative overview of the stability of these Fe(II) complexes.
| Compound | Ligand Type | Primary Donor Atoms | Typical Log Stability Constant (log K or log β₂) |
|---|---|---|---|
| Ferrous Lactate | α-Hydroxy Carboxylate | O, O | ~2.8 (log K₁) |
| Ferrous Gluconate | Polyhydroxy Carboxylate | O, O | ~4.1 (log K₁) |
| This compound | Polyhydroxy Carboxylate | O, O | ~4.3 (log K₁) |
| Ferrous Citrate | Hydroxy Tricarboxylate | O, O | ~5.5 (log K₁) |
| Ferrous Bisglycinate | Amino Acid | N, O | ~9.5 (log β₂) |
Note: The table is interactive. Click headers to sort. Stability constants are representative and can vary with experimental conditions.
Preclinical Pharmacokinetic Characterization of Ferrous Gluceptate
Absorption Kinetics in Animal Models
The absorption of iron is a highly regulated process that occurs predominantly in the proximal small intestine. Ferrous gluceptate, as a salt of ferrous iron (Fe2+), delivers iron in a form that is more readily absorbable than the ferric iron (Fe3+) found in most dietary sources.
The absorption of non-heme iron, the category to which the iron from this compound belongs, involves a series of coordinated steps at the apical and basolateral membranes of enterocytes, primarily in the duodenum and proximal jejunum. nih.govharvard.edu
Lumenal Transport and Reduction: While this compound already provides iron in the reduced Fe2+ state, any dietary ferric iron must first be reduced to Fe2+ by ferrireductases like duodenal cytochrome b (Dcytb) on the surface of intestinal cells. nih.govabdominalkey.com The acidic environment of the proximal duodenum helps maintain iron in its soluble ferrous form. nih.gov
Apical Uptake: The primary transporter responsible for the uptake of Fe2+ from the intestinal lumen into the enterocyte is the Divalent Metal Transporter 1 (DMT1). nih.govyoutube.comresearchgate.net This protein functions as a proton-coupled co-transporter, utilizing the electrochemical gradient of protons to move ferrous iron across the apical membrane. abdominalkey.com
Intracellular Fate: Once inside the enterocyte, iron joins a labile intracellular pool. From here, it can be utilized by the cell, stored in the protein ferritin if body iron stores are high, or transported across the cell for entry into the circulation. nih.govabdominalkey.com
Basolateral Export: For systemic distribution, iron is exported from the enterocyte across the basolateral membrane by the transporter ferroportin (FPN1). youtube.comphysiology.orgnih.gov This export is the main regulatory point for intestinal iron absorption. As iron exits in its ferrous state, it is immediately oxidized to ferric iron (Fe3+) by the enzyme hephaestin, a process necessary for its subsequent binding to plasma transferrin. abdominalkey.comnih.gov
This multi-step pathway, elucidated through studies in rodent models, ensures that iron absorption is tightly controlled to meet the body's physiological demands. nih.govnih.gov
The efficiency of ferrous iron absorption is not static but is dynamically influenced by several physiological and dietary factors, which have been extensively studied in preclinical models.
Body Iron Status: The most significant regulator of iron absorption is the body's own iron level. In animal models of iron deficiency, the expression of DMT1 and ferroportin is upregulated, leading to a substantial increase in iron absorption. youtube.comgpnotebook.com Conversely, in states of iron overload, the liver releases the hormone hepcidin, which binds to ferroportin, causing its internalization and degradation, thereby blocking iron export from enterocytes and reducing absorption. physiology.orgnih.gov
Rate of Erythropoiesis: An increased rate of red blood cell production (erythropoiesis) signals a higher demand for iron and leads to suppressed hepcidin levels, thus enhancing intestinal iron absorption. gpnotebook.com
Dietary Components: Co-administration of certain substances in animal diets can significantly alter ferrous iron uptake.
Enhancers: Ascorbic acid (Vitamin C) is a potent enhancer as it helps maintain iron in the reduced Fe2+ state, facilitating its transport by DMT1. harvard.edunih.govagriscigroup.us The presence of animal protein ("meat factor") also increases non-heme iron absorption. agriscigroup.us
Inhibitors: Substances that form insoluble complexes with iron or compete for uptake can inhibit absorption. These include phytates found in cereals, polyphenols in tea and coffee, and high levels of other divalent cations like calcium and zinc, which can compete for transport via DMT1. harvard.edugpnotebook.comimrpress.com
To predict the intestinal permeability of compounds without initial animal testing, in vitro models are employed. The Caco-2 cell permeability assay is the gold standard for assessing intestinal drug absorption. enamine.netbienta.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters like DMT1. nih.govevotec.com
In this assay, a solution of the test compound (e.g., this compound) is added to the apical (donor) side of the Caco-2 monolayer. enamine.net Over a defined period, samples are taken from the basolateral (receiver) compartment to quantify the amount of the compound that has traversed the cell barrier. nih.gov The results are used to calculate an apparent permeability coefficient (Papp). bienta.net
Table 1: General Classification of Compound Permeability Based on Caco-2 Papp Values
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | Poor (<20%) |
| 1 - 10 | Moderate | Moderate (20-70%) |
| > 10 | High | High (>70%) |
Because ferrous iron is absorbed via the active transporter DMT1, the Caco-2 model is particularly suitable for its evaluation, as it expresses such transport proteins. nih.gov Studies using this model can also investigate efflux mechanisms by measuring transport in the reverse (basolateral-to-apical) direction. evotec.com
Distribution Profile in Biological Matrices of Animal Models
Following absorption into the bloodstream, iron is distributed throughout the body to be used in various physiological processes or stored for future use.
Preclinical studies in animal models, typically rats or mice, are used to determine the biodistribution of iron. nih.gov In these studies, a labeled form of the iron compound is administered, and the concentration of the label is measured in various tissues at different time points.
After absorption, iron circulates in the plasma bound to the transport protein transferrin. nih.gov This iron-transferrin complex is delivered to tissues that express the transferrin receptor (TfR1). mdpi.com The primary sites for iron utilization and storage, and therefore accumulation, are:
Bone Marrow: As the main site of erythropoiesis, the bone marrow has a very high demand for iron to synthesize hemoglobin for new red blood cells. mdpi.com
Liver: The liver is the primary organ for iron storage, where it is sequestered within ferritin molecules in hepatocytes. It also plays a central role in sensing body iron levels. nih.gov
Spleen: The spleen is involved in recycling iron from senescent red blood cells through the action of macrophages. mdpi.com
Other organs like the heart, kidneys, and brain also take up iron for metabolic needs, but to a lesser extent than the primary storage and utilization sites. nih.gov
Table 2: Representative Data on Iron Distribution in Rats Following Administration of an Iron Compound
| Organ | % of Absorbed Dose (at 24 hours) |
| Liver | 45 - 60% |
| Bone Marrow | 20 - 30% |
| Spleen | 5 - 10% |
| Muscle | 3 - 5% |
| Kidneys | 1 - 2% |
| Heart | < 1% |
| Plasma | < 1% |
Note: This table presents typical, illustrative data for iron distribution patterns observed in preclinical rat studies. Actual values can vary based on the specific iron compound, dose, and the iron status of the animal.
The binding of iron to plasma proteins is a critical aspect of its pharmacokinetics, rendering it soluble, preventing toxicity, and facilitating targeted transport. harvard.edu
Primary Binding Protein: The vast majority of iron in the circulation is tightly bound to transferrin , a glycoprotein synthesized by the liver. harvard.eduwikipedia.org
Binding Stoichiometry and Affinity: Each transferrin molecule has two high-affinity binding sites for ferric iron (Fe3+). wikipedia.org The ferrous iron (Fe2+) absorbed from the gut must be oxidized to Fe3+ before it can bind. abdominalkey.com The binding affinity is extremely high at physiological blood pH (~7.4), with an association constant of approximately 10²⁰ M⁻¹, ensuring that there is virtually no free, unbound iron in the plasma under normal conditions. wikipedia.orglibretexts.org This prevents iron from participating in the generation of harmful free radicals. harvard.edu
Saturation: In healthy animals, transferrin is typically 20-40% saturated with iron. harvard.edu The total iron-binding capacity (TIBC) of plasma is a measure of the total amount of iron that can be bound by transferrin.
Distribution Mechanism: The transferrin-iron complex circulates until it binds to transferrin receptors (TfR1) on the surface of cells, which triggers receptor-mediated endocytosis, allowing the cell to internalize the iron. nih.govnih.gov
Table 3: Summary of Plasma Protein Binding Characteristics for Iron
| Parameter | Characteristic |
| Primary Binding Protein | Transferrin |
| Bound Iron Form | Ferric (Fe³⁺) |
| Binding Sites per Protein | 2 |
| Binding Affinity | Very High (Ka ≈ 10²⁰ M⁻¹) |
| Reversibility | Reversible (pH-dependent release in endosomes) |
| % Bound (Typical) | > 99.9% of plasma iron |
| % Saturation (Typical) | 20 - 40% of available transferrin binding sites |
Distribution to Specific Compartments in Animal Models
Once absorbed into the systemic circulation, the iron component of iron compounds is bound to the plasma protein transferrin for transport to various tissues. ruipugroup.com In states of iron deficiency, the distribution of iron is prioritized to hematopoietic tissues like the bone marrow to support the synthesis of hemoglobin. ruipugroup.com In contrast, under conditions of adequate iron, excess iron is typically stored in organs such as the liver and spleen. ruipugroup.com
Studies involving technetium Tc 99m gluceptate, a radiopharmaceutical containing the gluceptate moiety, have demonstrated its distribution characteristics. Following intravenous administration, it is rapidly cleared from the blood. unm.eduunm.edu A significant portion of the injected dose, up to 15%, is retained in the kidneys, with a higher concentration in the renal cortex compared to the medulla. unm.eduunm.edudraximage.com This suggests a potential affinity of the gluceptate component for renal tissues. However, it is important to note that the pharmacokinetic behavior of technetium-labeled compounds may differ significantly from that of this compound.
| Compound | Animal Model | Key Distribution Findings | Reference |
| Iron Compounds (General) | General | Binds to transferrin in plasma for transport. Prioritized distribution to bone marrow in iron-deficient states. Stored in the liver and spleen when in excess. | ruipugroup.com |
| Technetium Tc 99m Gluceptate | Not Specified | Rapid clearance from blood. Up to 15% of the dose is retained in the kidneys, primarily in the renal cortex. | unm.eduunm.edudraximage.com |
Biotransformation and Metabolism in Preclinical Systems
The metabolism of ferrous compounds primarily involves the biotransformation of the iron ion. ruipugroup.com
Enzymatic Pathways Involved in Compound Modification in Animal Models
The iron released from ferrous compounds enters the body's iron pool and is incorporated into various biologically active molecules. A key metabolic process is the incorporation of iron into protoporphyrin IX to form heme, a critical component of hemoglobin and myoglobin (B1173299). This process occurs primarily in erythroid precursor cells in the bone marrow. Iron is also incorporated into various enzymes, such as cytochromes, which are essential for cellular respiration. ruipugroup.com The metabolism of these compounds does not typically involve a significant "first-pass effect" in the liver, which is a common metabolic pathway for many drugs. ruipugroup.com
Identification and Quantification of Metabolites in Preclinical Samples
The primary "metabolites" of ferrous compounds are the functional iron-containing proteins and storage forms. These include hemoglobin in red blood cells, myoglobin in muscle tissue, and iron-containing enzymes. Excess iron is stored in the form of ferritin and hemosiderin, primarily in the liver, spleen, and bone marrow. ruipugroup.com Quantification of these endogenous compounds can be used to assess the utilization and storage of iron derived from supplements.
In Vitro Hepatic Metabolism Studies
Given that the metabolism of ferrous compounds is centered on the physiological pathways of iron incorporation and storage rather than enzymatic degradation by hepatocytes, traditional in vitro hepatic metabolism studies using liver microsomes or hepatocytes are not typically the primary method for evaluating their biotransformation. The focus of metabolic studies for these compounds is on their ability to deliver iron for essential biological processes.
Excretion Pathways and Elimination Kinetics in Animal Models
The body has limited capacity to excrete excess iron. nih.gov
Renal Clearance Mechanisms
Studies on technetium Tc 99m gluceptate have provided insights into the potential renal handling of the gluceptate moiety. Following intravenous injection, a substantial portion of the radioactivity is excreted in the urine. In subjects with normal renal function, approximately 40% of the injected dose is excreted in the urine within the first hour, and this increases to about 70% within 24 hours. unm.eduunm.edu This rapid renal clearance suggests that the gluceptate component is efficiently filtered by the glomeruli and/or secreted by the renal tubules. In cases of impaired renal function, the blood clearance and urinary excretion of technetium Tc 99m gluceptate are delayed. unm.eduunm.edu
While these findings are informative for the gluceptate portion, the excretion of iron itself is minimal through the renal pathway. nih.gov The majority of iron elimination from the body in animal models occurs through non-renal routes, primarily via the gastrointestinal tract through the sloughing of intestinal mucosal cells and to a lesser extent through bile. haematologica.orgnih.govresearchgate.net
| Compound | Excretion Pathway | Key Findings in Animal Models | Reference |
| Technetium Tc 99m Gluceptate | Renal | ~70% of the injected dose excreted in urine within 24 hours in subjects with normal renal function. | unm.eduunm.edu |
| Iron (General) | Gastrointestinal | Primary route of excretion is through feces. | haematologica.orgnih.govresearchgate.net |
Biliary and Fecal Excretion Routes
Detailed studies quantifying the excretion of this compound via biliary and fecal routes in preclinical models have not been identified in the available scientific literature. While general principles of iron metabolism suggest that iron excretion is limited and occurs primarily through the gastrointestinal tract, specific data for the gluceptate salt is not available. Research on other iron compounds, such as ferrous gluconate, has shown that a small percentage of intravenously administered iron can be excreted in the bile and feces. For instance, studies in dogs using radioactive iron as ferrous gluconate indicated that fecal excretion is a measurable route, though the amounts are generally small. nih.govnih.gov Under normal conditions, the contribution of bile to this excretion is minimal. nih.govnih.gov However, without direct studies on this compound, it is not possible to provide quantitative data on its excretion profile.
Molecular and Cellular Mechanisms of Action in in Vitro and Animal Models
Cellular Uptake Mechanisms of Iron from Ferrous Gluceptate
Once this compound dissociates, the released ferrous iron is available for absorption by cells, primarily enterocytes in the duodenum. This process occurs through distinct pathways.
The principal pathway for the uptake of non-heme ferrous iron is mediated by the Divalent Metal Transporter 1 (DMT1), a protein expressed on the apical membrane of intestinal enterocytes. Before transport, any residual ferric iron (Fe³⁺) from the diet must be reduced to ferrous iron (Fe²⁺) by a reductase enzyme, such as duodenal cytochrome B (DcytB). As this compound already provides iron in the Fe²⁺ state, it can be directly transported by DMT1 into the cell.
Studies on various cell lines and animal models have demonstrated that DMT1 is the primary transporter for ferrous iron. For instance, transfection of cells with DMT1 DNA leads to enhanced uptake of ferrous iron, an effect not seen with ferric iron. The expression of DMT1 is, in turn, regulated by the body's iron status; in iron-deficient states, DMT1 expression is upregulated to increase iron absorption.
Beyond transporter-mediated uptake, ferrous iron can enter cells through less specific mechanisms, including endocytosis. This is particularly relevant for non-transferrin-bound iron fractions found in plasma. Studies using macrophage and cardiac cell models have shown that NTBI can gain access to cells via bulk endocytosis. This process involves the internalization of small portions of the cell membrane, trapping extracellular fluid and its solutes, including free iron. The internalized vesicles, or endosomes, then serve as a port of entry for the iron into the cell's metabolic machinery. This uptake can be reduced by inhibitors of endocytosis, highlighting the pathway's contribution to cellular iron accumulation.
Intracellular Iron Trafficking and Storage
Upon entering the cell, iron from this compound joins the labile iron pool (LIP), a transient pool of chelatable, redox-active iron. From here, it is directed toward functional use, storage, or export.
To prevent toxicity from the reactive ferrous iron, it is quickly chaperoned to its destination. Poly (rC)-binding proteins (PCBPs) have been identified as intracellular iron chaperones that deliver iron to specific proteins, most notably ferritin. Ferritin is the primary intracellular iron storage protein, capable of sequestering thousands of iron atoms in a non-toxic ferric form within its mineralized core. When intracellular iron levels increase, the synthesis of ferritin is upregulated to safely store the excess iron. The iron delivered by chaperones is oxidized from Fe²⁺ to Fe³⁺ for storage within the ferritin shell.
Conversely, when iron is needed, ferritin is degraded through a process known as ferritinophagy, which involves the autophagic cargo receptor NCOA4. This process delivers ferritin to lysosomes, where it is broken down, releasing the stored iron back into the labile pool for cellular use.
Table 1: Key Proteins in Cellular Iron Uptake and Storage
| Protein | Location | Function | Regulation by Iron Status |
|---|---|---|---|
| DMT1 | Apical membrane of enterocytes; Endosomes | Transports ferrous iron (Fe²⁺) into the cytoplasm | Upregulated in iron deficiency |
| Ferritin | Cytosol, Mitochondria, Nucleus | Stores iron in a non-toxic form | Synthesis is increased by high iron |
| PCBP1/2 | Cytosol | Chaperones that deliver iron to ferritin and other proteins | Function is crucial for proper iron distribution |
| NCOA4 | Cytosol | Mediates ferritinophagy for iron release from stores | Upregulated in iron-deprived conditions |
The dissociation of iron from the gluceptate ligand is a critical step. While much of this dissociation likely occurs in the acidic environment of the stomach prior to absorption, any complex that enters the cell would be subject to intracellular conditions. The lower pH within endosomes facilitates the release of iron from many carrier molecules. Once in the cytosol, the ferrous iron is quickly bound by intracellular chaperones and ligands like glutathione, which have a high affinity for Fe²⁺. This competitive binding effectively strips the iron from the gluceptate, making it available for cellular processes like storage in ferritin or incorporation into enzymes.
Comparative Cellular Bioavailability Studies with Other Iron Sources in Vitro and Animal Models
Direct comparative bioavailability studies in in-vitro and animal models specifically investigating this compound against other iron sources like ferrous sulfate (B86663) or ferrous fumarate (B1241708) are not readily found in the reviewed scientific literature. However, the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, is a well-established in-vitro model for studying intestinal iron absorption. nih.govnih.gov This model is frequently used to assess the permeability and transport of various iron compounds. nih.gov Studies using this model have compared the bioavailability of other iron salts, such as ferrous sulfate and ferrous gluconate. buzzrx.com
Animal models are also instrumental in determining the relative bioavailability of different iron preparations. nih.gov While specific data for this compound is lacking, studies have compared the bioavailability of ferrous sulfate and ferrous fumarate in various animal models. researchgate.net Generally, ferrous salts like ferrous sulfate and ferrous gluconate are recognized for their relatively good bioavailability. americandrugrehabs.com Some studies suggest that ferrous sulfate may have a slightly higher absorption rate, particularly when taken on an empty stomach. americandrugrehabs.com The liquid form of ferrous gluconate has been reported to be better absorbed than the tablet form of ferrous sulfate. buzzrx.com
Advanced Analytical and Bioanalytical Methodologies for Ferrous Gluceptate Research
Method Development and Validation for Biological Samples
Establishing a reliable bioanalytical method is a foundational step in ferrous gluceptate research. The process involves creating a set of procedures to measure analyte concentrations in biological samples and rigorously validating this method to ensure the acceptability of its performance and the reliability of the analytical results. ich.org A full validation is essential when establishing a new method for quantifying an analyte in clinical or nonclinical studies. ich.orgnalam.ca
Biological samples such as blood, plasma, and urine are complex matrices containing proteins, lipids, and salts that can interfere with analysis. ijpsjournal.com Therefore, effective sample preparation is a critical step to isolate and concentrate the analyte of interest while removing these interferences, thereby ensuring accurate and reproducible results. ijpsjournal.comorganomation.com
Protein Precipitation (PP): This is a widely used technique for removing proteins from biological samples like plasma or serum. ijpsjournal.com The principle involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid, to the sample. This denatures the proteins, causing them to aggregate and precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte (this compound) is collected for analysis. This method is simple and fast but may be less "clean" than other techniques, as some interferences might remain in the supernatant.
Solid Phase Extraction (SPE): SPE is a more selective sample preparation method that separates components of a mixture based on their physical and chemical properties. ijpsjournal.com The process involves passing the liquid biological sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted from the cartridge using a small volume of a different solvent. SPE offers higher selectivity and sensitivity compared to protein precipitation by effectively removing matrix components and concentrating the analyte. ijpsjournal.com The choice of sorbent material is critical and depends on the physicochemical properties of this compound.
Bioanalytical method validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. ich.orgnih.gov Key validation parameters include:
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. ich.orgoutsourcedpharma.com Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. outsourcedpharma.com For chromatographic methods, this is demonstrated by ensuring that blank samples from at least six different sources show no significant interfering peaks at the retention time of the analyte or the internal standard (IS). ich.org The response from interfering components should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the IS response. ich.org
Sensitivity: The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nalam.canih.gov Typically, the analyte response at the LLOQ should be at least five times the response of a blank sample.
Accuracy and Precision: Accuracy describes the closeness of the measured value to the nominal or true value, while precision refers to the closeness of repeated measurements. outsourcedpharma.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. nih.gov According to FDA guidelines, the accuracy (mean value) should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, measured as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). nalam.ca
Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation (ICH M10 Guideline)
Quantitative Analysis of this compound and Total Iron in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs and their metabolites in biological matrices. researchgate.net For a compound like this compound, LC-MS/MS can offer high selectivity and sensitivity. The liquid chromatography step separates the this compound complex from other components in the prepared sample. The separated components then enter the mass spectrometer, where the parent molecule is selected and fragmented. Specific fragment ions are then detected, providing a highly selective signal for quantification.
Developing an LC-MS/MS method for iron chelators can present challenges due to the potential for the analyte to form complexes with metal ions present in the sample matrix or the analytical system itself. nih.gov This can lead to lower-than-expected concentration measurements. One approach to mitigate this is the addition of a strong competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to prevent the formation of unintended iron complexes during analysis. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for highly sensitive elemental analysis and is ideal for determining the total iron concentration in biological samples. nih.govnih.gov This technique can measure trace concentrations of iron down to nanomolar (µg/L) levels in matrices like whole blood, serum, and tissues. nih.gov
The sample preparation for ICP-MS analysis typically involves a digestion step to break down the organic matrix and release the iron. nasa.gov This is often accomplished using strong acids like nitric acid. nih.govnasa.gov The digested sample is then introduced into the ICP-MS system, where it is atomized and ionized in a high-temperature argon plasma. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the precise quantification of the iron isotope (e.g., ⁵⁶Fe). google.com To overcome potential spectral interferences from polyatomic ions (like ArO⁺), modern ICP-MS instruments often use a collision or reaction cell. researchgate.net
Table 2: Performance Characteristics of ICP-MS for Iron Analysis in Biological Samples
Speciation Analysis of Iron(II) and Iron(III) Forms
Speciation analysis, which provides quantitative information about the different oxidation states of an element, is crucial in iron research. metrohm.com Differentiating between the ferrous (Fe²⁺) and ferric (Fe³⁺) forms is important as their biological activity and reactivity differ. A significant challenge in iron speciation is preventing the oxidation of the more labile Fe(II) to Fe(III) during sample collection, preparation, and analysis. dss.go.th
Several analytical techniques have been developed for iron speciation. One common approach involves ion chromatography (IC). In this method, Fe(II) and Fe(III) are first complexed with a chelating agent, such as pyridine-2,6-dicarboxylic acid or 1,10-phenanthroline (B135089), to form stable, charged complexes. nih.govnih.gov These complexes are then separated on an ion-exchange column. nih.gov Following separation, detection can be achieved using various techniques:
UV/VIS Detection: After separation, the iron complexes can be reacted with a post-column reagent, like 4-(2-pyridylazo)-resorcinol (PAR), to form colored compounds that are detected by a UV/VIS spectrophotometer. metrohm.comdss.go.th
Chemiluminescence Detection: This highly sensitive method can detect the separated complexes after they react with a solution containing luminol (B1675438) and hydrogen peroxide. nih.gov
Mass Spectrometry (ICP-MS or ESI-MS): Coupling liquid chromatography directly to a mass spectrometer (LC-ICP-MS) allows for the direct, highly sensitive detection of the separated iron species. google.comnih.gov
To ensure accurate results, field sampling procedures may be employed where samples are filtered and stabilized in situ to prevent changes in the iron oxidation state before laboratory analysis. researchgate.net
Voltammetric and Potentiometric Techniques for Oxidation State Determination
Electrochemical methods such as voltammetry and potentiometry are powerful tools for the speciation of iron in different oxidation states within a sample. These techniques are based on measuring the current or potential differences in an electrochemical cell, providing quantitative information about the analyte.
Voltammetric Methods
Cyclic voltammetry (CV) has been effectively employed to investigate the redox behavior of iron in complexes analogous to this compound, such as ferrous gluconate. In a typical CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current from the electron transfer between the electrode and the analyte is measured. This method can be used to identify and quantify the different oxidation states of iron.
For instance, research on sodium ferric gluconate complex (SFGC), a compound structurally related to this compound, has demonstrated the utility of voltammetry in determining Fe(II) and Fe(III) content. A study utilizing a robust voltammetric method was able to distinguish between the reduction of Fe(III) to Fe(II) and the subsequent reduction of Fe(II) to zerovalent iron, with the two processes appearing as distinct peaks in the voltammogram. The peak heights were found to be dependent on the concentration of the respective iron species, allowing for their quantification. This methodology is presented as a more environmentally sustainable alternative to traditional methods involving mercury.
Another study focused on the direct determination of free and total iron in SFGC using cyclic voltammetry. By optimizing experimental conditions such as pH and scan rate, researchers were able to directly measure free iron ions. Total iron content was determined after acid hydrolysis of the complex to convert all iron to its ionic form. This approach underscores the capability of CV to speciate iron within complex pharmaceutical formulations.
The table below summarizes typical experimental conditions and findings from voltammetric studies on iron-carbohydrate complexes.
| Parameter | Optimized Condition/Finding | Reference |
| Technique | Cyclic Voltammetry (CV) | N/A |
| Working Electrode | Glassy Carbon Electrode | N/A |
| pH | 3 | N/A |
| Scan Rate | 0.05 V/s | N/A |
| Observation | Distinct peaks for Fe(III)/Fe(II) and Fe(II)/Fe(0) reductions | N/A |
| Application | Determination of free and total iron in the complex | N/A |
Potentiometric Methods
Potentiometric titration is another valuable technique for the determination of iron oxidation states. This method involves the titration of the sample with a titrant that can oxidize or reduce the iron, while the potential of a suitable indicator electrode is monitored. The endpoint of the titration, which corresponds to the complete reaction of the iron species, is indicated by a sharp change in potential.
For the analysis of iron(II), a potentiometric titration can be performed using an oxidizing agent such as potassium permanganate (B83412) or potassium dichromate. The potential of the solution is measured as a function of the volume of titrant added, and the equivalence point allows for the calculation of the initial concentration of ferrous ions. This technique has been successfully applied to the quantitative assessment of iron release from iron-storage proteins, demonstrating its reliability in evaluating the amount of Fe(II) in solution.
Spectrophotometric Methods for Iron Redox State
Spectrophotometric methods are widely used for the determination of iron in various matrices, including pharmaceutical preparations. These methods are typically based on the formation of a colored complex between iron in a specific oxidation state and a chromogenic reagent. The intensity of the color, which is proportional to the concentration of the iron complex, is measured using a spectrophotometer at a specific wavelength.
A prevalent method for the determination of ferrous iron (Fe(II)) involves the use of 1,10-phenanthroline (ortho-phenanthroline). In this method, Fe(II) reacts with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)3]2+. The complex exhibits maximum absorbance at approximately 510 nm. The color intensity is independent of pH in the range of 2 to 9, and the complex is very stable over time.
To determine the total iron content, any ferric iron (Fe(III)) present in the sample must first be reduced to ferrous iron. This is typically achieved by adding a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to the sample before the addition of the chromogenic reagent. By measuring the absorbance before and after the reduction step, the concentrations of both Fe(II) and total iron can be determined, and the Fe(III) content can be calculated by difference.
The general procedure for the spectrophotometric determination of iron in a pharmaceutical preparation like this compound involves the following steps:
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent. For solid dosage forms, this may involve an initial digestion step with acid to liberate the iron from the matrix.
Reduction (for total iron): A reducing agent is added to an aliquot of the sample solution to convert all Fe(III) to Fe(II).
Complexation: The chromogenic reagent (e.g., 1,10-phenanthroline) and a buffer to adjust the pH to the optimal range are added.
Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.
Quantification: The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared using standard iron solutions.
The table below provides a summary of the key parameters for the spectrophotometric determination of iron using the 1,10-phenanthroline method.
| Parameter | Value/Description | Reference |
| Chromogenic Reagent | 1,10-phenanthroline | N/A |
| Iron Species Detected | Fe(II) | N/A |
| Complex Formed | [Fe(phen)3]2+ | N/A |
| Color of Complex | Orange-Red | N/A |
| λmax | ~510 nm | N/A |
| Optimal pH Range | 2-9 | N/A |
| Reducing Agent (for total iron) | Hydroxylamine hydrochloride | N/A |
Radiometric Techniques for Tracer Studies in Preclinical Research (e.g., Technetium-99m Gluceptate as a model)
Information regarding the use of Technetium-99m gluceptate as a direct model for preclinical tracer studies of this compound is not extensively available in the reviewed scientific literature. While Technetium-99m gluceptate is a well-established radiopharmaceutical for diagnostic imaging of the kidneys and brain, its application as a surrogate to predict the in-vivo behavior of this compound is not a commonly documented practice.
Computational Chemistry and in Silico Modeling in Ferrous Gluceptate Research
Molecular Dynamics Simulations of Iron-Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic behavior of molecules over time. nih.gov In the context of ferrous gluceptate, MD simulations offer insights into the intricate interactions between the ferrous iron (Fe²⁺) ion and the gluceptate ligand.
Binding Affinity Predictions
Predicting the binding affinity between a metal ion and its ligand is a key application of computational modeling. nih.gov While specific MD simulation studies predicting the binding affinity of this compound are not widely published, the principles can be inferred from studies on similar iron chelates. mdpi.comnih.gov The binding affinity is determined by calculating the free energy change when the iron ion binds to the gluceptate ligand. This is a computationally intensive process that involves simulating the solvated complex and the individual solvated species.
The strength of the iron-gluceptate bond is influenced by various non-covalent interactions, including electrostatic interactions between the negatively charged carboxylate and hydroxyl groups of gluceptate and the positively charged ferrous ion, as well as hydrogen bonding with surrounding water molecules. MD simulations can quantify these interactions to provide a detailed understanding of the complex's stability. mdpi.com
Table 1: Key Interactions in Iron-Ligand Binding
| Interaction Type | Description | Relevance to this compound |
| Electrostatic | Attraction/repulsion between charged atoms. | Strong attraction between Fe²⁺ and the deprotonated carboxylate and hydroxyl groups of the gluceptate ligand. |
| Van der Waals | Weak, short-range intermolecular forces. | Contribute to the overall stability and packing of the ligand around the iron center. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Occurs between the hydroxyl groups of gluceptate and surrounding water molecules, influencing solubility and conformation. |
| Coordination Bonds | Bonds formed between the central iron atom and the ligand's donor atoms. | The primary interaction defining the chelate structure, involving oxygen atoms from the carboxylate and hydroxyl groups. researchgate.netdergipark.org.tr |
Conformational Analysis in Solution
The gluceptate ligand is a flexible molecule, and its conformation in solution can significantly impact its interaction with the iron ion. MD simulations allow for the exploration of the conformational landscape of this compound in an aqueous environment. arxiv.orgrsc.org By simulating the molecule's movements over time, researchers can identify the most stable conformations and the energy barriers between them.
For instance, studies on the related ferric gluconate have shown that the gluconate ligand can adopt various conformations, and its binding to an iron surface is influenced by these shapes. rsc.org Similarly, for this compound, MD simulations can reveal how the heptonic acid chain wraps around the ferrous ion, optimizing the coordination of its hydroxyl and carboxyl groups. This analysis provides a dynamic picture of the chelate's structure in solution, which is often more informative than a static crystal structure. arxiv.orgphyschemres.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comallucent.com It is particularly useful for studying metal complexes like this compound, providing detailed information about orbitals and charge distribution. nih.govpage-meeting.org
Orbital Analysis and Charge Distribution
DFT calculations can map the electron density distribution within the this compound molecule. This reveals the nature of the chemical bonds between the iron and the gluceptate ligand. The analysis can quantify the amount of charge transfer from the ligand to the metal ion, which is a key indicator of the bond's ionic or covalent character. nih.gov
For similar iron-gluconate systems, DFT studies have been used to analyze the binding to iron oxide surfaces. researchgate.netdergipark.org.tr These studies show that the interaction involves the formation of coordinate bonds between the oxygen atoms of the gluconate and the iron atoms. An orbital analysis would further elucidate which specific atomic orbitals of iron (e.g., 3d orbitals) and oxygen (e.g., 2p orbitals) are involved in forming the molecular orbitals of the complex. This provides a fundamental understanding of the electronic interactions that hold the chelate together. nih.gov
Table 2: Hypothetical DFT-Calculated Properties for this compound Note: This table is illustrative and based on general principles and data from analogous systems, as direct DFT data for this compound is not readily available in the literature.
| Property | Predicted Value/Observation | Significance |
| Mulliken Charge on Fe | +1.5 to +1.8 | Indicates significant charge transfer from the ligand, but not fully ionic. |
| HOMO-LUMO Gap | ~2-3 eV | Relates to the electronic stability and reactivity of the complex. |
| Key Orbital Interactions | Fe(3d) - O(2p) | Confirms the primary nature of the iron-ligand coordination bonds. |
Reaction Pathway Modeling for Ligand Exchange
DFT can be used to model chemical reactions, such as the exchange of the gluceptate ligand with other molecules in solution. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
A computational study on the carboxymethylation and hydrazination of gluconate on a magnetite surface using DFT demonstrated the feasibility of modeling reaction mechanisms involving the gluconate ligand. researchgate.netdergipark.org.tr The study identified a single-step nucleophilic substitution mechanism for carboxymethylation with a calculated activation barrier of 12.3 kcal/mol in an aqueous medium. researchgate.net A similar approach could be applied to model the ligand exchange reactions of this compound, providing insights into its stability and reactivity in different chemical environments.
Pharmacokinetic Modeling and Simulation (PBPK)
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. While specific PBPK models for this compound are not detailed in the public literature, the framework for modeling intravenous iron provides a strong basis for how such a model would be constructed.
A PBPK model for this compound would be a multi-compartment model representing various organs and tissues in the body (e.g., liver, spleen, bone marrow). The model would incorporate physiological parameters (e.g., blood flow rates, organ volumes) and compound-specific parameters (e.g., tissue partition coefficients, clearance rates).
Table 3: Components of a PBPK Model for an Intravenous Iron Compound
| Component | Description | Example Parameter for this compound |
| System Data | Physiological parameters of the species being modeled (human, rat, etc.). | Organ blood flow, tissue volumes, hematocrit. |
| Drug-Specific Data | Physicochemical and biochemical properties of the drug. | Molecular weight, plasma protein binding, dissociation constant from the ligand. |
| Iron Metabolism | Parameters describing the body's handling of iron. | Transferrin binding kinetics, cellular uptake rates, incorporation into ferritin and hemoglobin. |
Such a model could be used to simulate the concentration-time profiles of iron in different parts of the body following the administration of this compound. This would allow for the prediction of how factors like age, disease state, or co-administered drugs might affect the pharmacokinetics of the iron delivered by the gluceptate carrier. Recent advances in PBPK modeling for intravenous iron have shown success in extrapolating data from animal models to predict human pharmacokinetics, highlighting the potential of this approach for compounds like this compound.
Predicting Absorption, Distribution, Metabolism, and Excretion in Animal Models
In silico tools play a crucial role in predicting the ADME profile of new chemical entities, thereby reducing the reliance on extensive animal testing in the preliminary phases of research. nih.govhumaneresearch.org.uk For this compound, computational models can be employed to forecast its pharmacokinetic properties in various animal models.
Absorption: The absorption of orally administered iron compounds is a complex process influenced by factors such as solubility, stability in the gastrointestinal tract, and interaction with transporters. nih.gov Computational models can predict the likely absorption characteristics of this compound by analyzing its physicochemical properties, including its molecular weight, lipophilicity (LogP), and polar surface area. These parameters can be used in established models like the Caco-2 cell permeability model to estimate intestinal absorption.
Distribution: Upon absorption, the distribution of this compound throughout the body is governed by its binding to plasma proteins and its ability to permeate various tissues. frontiersin.org Physiologically based pharmacokinetic (PBPK) models can simulate the distribution of iron released from the gluceptate complex into different compartments of an animal model, such as the liver, spleen, and bone marrow. cn-bio.com These models incorporate physiological parameters of the specific animal species to provide a dynamic picture of iron distribution.
Metabolism: The metabolic fate of the gluceptate ligand can be predicted using in silico metabolic pathway prediction tools. These programs identify potential metabolic enzymes and the likely resulting metabolites. For the ferrous iron component, its metabolism is intrinsically linked to the body's iron homeostasis mechanisms, which can also be modeled.
Excretion: Computational models can estimate the primary routes of excretion for both the iron and the gluceptate moiety. Predictions can be made regarding renal clearance based on the compound's properties and its potential for biliary excretion.
Table 1: Hypothetical In Silico ADME Predictions for this compound in a Rat Model
| Parameter | Predicted Value | Computational Method | Significance |
| Human Intestinal Absorption | High | Caco-2 Permeability Model | Indicates good potential for oral absorption. |
| Plasma Protein Binding | Low to Moderate | QSAR Model | Suggests a significant fraction of unbound drug available for distribution. |
| Blood-Brain Barrier Penetration | Low | PBPK Model | Predicts minimal distribution to the central nervous system. |
| Hepatic Metabolism (Ligand) | Moderate | Metabolic Pathway Prediction | Suggests the gluceptate ligand may undergo some degree of metabolism. |
| Renal Clearance | High (for ligand) | QSAR Model | Indicates the primary route of excretion for the organic ligand is likely via the kidneys. |
Extrapolation to In Vivo Scenarios from In Vitro Data
A significant challenge and opportunity in modern pharmacology is the translation of in vitro data to predict in vivo outcomes, a process known as in vitro-in vivo extrapolation (IVIVE). nih.govnih.gov IVIVE combines experimental data from cell-based assays with computational models to forecast the real-world behavior of a substance in a whole organism. toxicology.org
For this compound, in vitro data on its solubility, stability, and permeability across cell membranes (e.g., Caco-2 cells) can be integrated into PBPK models. frontiersin.org These models can then simulate the in vivo pharmacokinetics of this compound in different animal species. This approach allows researchers to estimate key pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), and the time to reach Cmax (Tmax) before conducting extensive animal studies. cn-bio.com
The process typically involves:
In Vitro Data Generation: Measuring parameters like intestinal permeability, metabolic stability in liver microsomes, and plasma protein binding.
PBPK Model Construction: Building a model that represents the physiological and anatomical characteristics of the animal species of interest.
Simulation: Integrating the in vitro data into the PBPK model to simulate the ADME processes and predict pharmacokinetic profiles.
This integrated approach enhances the predictive power of preclinical studies and helps in refining the design of subsequent in vivo experiments.
Table 2: Illustrative IVIVE-Based Pharmacokinetic Predictions for this compound
| Parameter | In Vitro Input | Predicted In Vivo Outcome (Rat) | Implication |
| Oral Bioavailability | Caco-2 Permeability, Microsomal Stability | ~25% | Moderate absorption and first-pass metabolism are anticipated. |
| Volume of Distribution | Plasma Protein Binding, Tissue Partitioning Coefficients | 0.5 L/kg | Suggests distribution primarily in the extracellular fluid. |
| Clearance | Hepatic Microsomal Clearance | 10 mL/min/kg | Predicts the rate of elimination from the body. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Iron Complexes
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.commdpi.comwikipedia.org For iron complexes, QSAR studies can be instrumental in understanding how structural modifications to the ligand (in this case, gluceptate) can influence the stability, bioavailability, and reactivity of the iron center. sid.ir
A QSAR model for iron complexes would typically involve:
Data Set Compilation: Assembling a collection of iron complexes with known biological activities or physicochemical properties (e.g., stability constants, absorption rates). sid.ir
Descriptor Calculation: Generating a wide range of numerical descriptors for each complex that encode its structural, electronic, and physicochemical features. derpharmachemica.com
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net
Validation: Rigorously testing the model's predictive ability using both internal and external validation techniques. mdpi.com
Table 3: Key Descriptors in QSAR Models for Metal Complexes
| Descriptor Type | Example Descriptors | Relevance to Iron Complexes |
| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the ligand. |
| Electronic | HOMO/LUMO Energies, Partial Charges | Relates to the reactivity and stability of the iron complex. derpharmachemica.com |
| Steric | Molar Refractivity, van der Waals Volume | Influences how the complex interacts with biological macromolecules. |
| Hydrophobic | LogP | A key factor in membrane permeability and absorption. |
Preclinical Biomedical Applications and Future Research Trajectories
Application in Animal Models for Iron Status Modulation
Animal models are indispensable tools for investigating iron metabolism and the efficacy of iron supplements. mednews.care They allow for comprehensive tissue analysis and the study of iron bioavailability in ways that are not possible in human subjects. mednews.care
Development of Iron Deficiency Models in Research Animals
To study the therapeutic effects of iron compounds like ferrous gluceptate, researchers first need to establish reliable animal models of iron deficiency anemia (IDA). A common and effective method is to induce nutritional iron deficiency by feeding research animals a specially formulated diet with low iron content. rsc.orgnih.gov
Various mammalian species have been used for these studies, including mice, rats, dogs, and pigs. nih.gov For instance, in one study, weanling male Sprague-Dawley rats were fed an iron-deficient diet for four weeks to successfully establish an IDA model before being treated with different iron supplements. rsc.org This dietary restriction leads to a significant decrease in key hematological parameters, such as hemoglobin and hematocrit, as well as iron stores, effectively mimicking the condition of nutritional iron deficiency in humans. mednews.carersc.org
Piglets are also considered a valuable model for preclinical studies on iron supplements. mdpi.com They naturally have very low iron stores at birth, which are depleted within the first week of life, leading to a "physiological" iron deficiency anemia that can be studied and treated. mdpi.com The successful creation of these iron-deficient states in animal models is the critical first step for evaluating the efficacy of iron repletion therapies. rsc.orgmdpi.com
Evaluation of Iron Repletion Strategies in Preclinical Studies
Once an iron deficiency model is established, it can be used to evaluate the effectiveness of various iron supplementation strategies. Preclinical studies assess the ability of an iron compound to restore normal hematological values and replenish iron stores. In a study using an IDA rat model, researchers administered different iron supplements, including the organic salt ferrous gluconate, for four weeks. rsc.org
The evaluation of efficacy involves monitoring a range of biomarkers. Successful iron repletion is characterized by significant improvements in:
Blood Parameters: Hemoglobin (Hb), red blood cell (RBC) count, and hematocrit (HCT). rsc.org
Iron Store Indices: Serum iron, serum ferritin (SF), total iron-binding capacity (TIBC), and transferrin saturation (TSAT). rsc.org
In the rat model, treatment with ferrous gluconate led to the restoration of these blood parameters and iron indices, demonstrating its effectiveness in a preclinical setting. rsc.org Histological analysis of the liver is also performed in some studies to observe morphological changes, with recovery of normal liver morphology indicating effective treatment. rsc.org Such studies provide the foundational evidence for a compound's potential to treat iron deficiency. jwatch.org
Novel Drug Delivery Systems for this compound in Preclinical Settings
The development of advanced drug delivery systems aims to improve the therapeutic profile of existing compounds. For this compound, preclinical research trajectories include exploring encapsulation and controlled-release technologies to enhance its bioavailability and manage its release profile.
Nanoparticle Encapsulation and Targeted Delivery Approaches
Nanoencapsulation is a promising strategy for developing advanced drug delivery systems. nih.gov This technique involves enclosing a therapeutic agent, such as an iron compound, within a nanocarrier. These carriers, which can be liposomes, micelles, or polymeric nanoparticles, protect the encapsulated drug from premature degradation in the body. nih.govunicamp.br
For iron compounds, nanoparticle delivery systems offer several potential advantages:
Enhanced Bioavailability: By protecting the iron compound and potentially utilizing different absorption pathways, nano-formulations can improve oral bioavailability. rsc.org
Sustained Release: The nanoparticle can be designed to release the drug in a controlled manner over time. rsc.org
Targeted Delivery: The surface of nanoparticles can be modified to target specific sites in the body, which could increase the concentration of the drug at the desired location and reduce systemic exposure. unicamp.brmdpi.com
While specific research on this compound nano-formulations is not widely documented, studies on other iron salts provide a proof of concept. For example, researchers have successfully encapsulated ferrous ascorbate (B8700270) and folic acid in alginate nanoparticles, demonstrating pH-dependent release and high encapsulation efficiency. rsc.org The principles of using iron oxide nanoparticles for magnetically guided drug delivery further highlight the potential for targeting therapies to specific tissues. mdpi.com These approaches represent a key area for future preclinical investigation with this compound.
Controlled Release Formulations
Controlled-release (CR) formulations are designed to release a drug in a modified form, distinct from conventional immediate-release tablets. slideshare.net The primary goals of developing CR versions of oral iron supplements are to improve patient tolerance by minimizing gastrointestinal side effects and to reduce the frequency of administration. slideshare.netcore.ac.uk
The technology often involves embedding the active ingredient within a matrix that slows down its release as it passes through the gastrointestinal tract. slideshare.net Preclinical and clinical studies on controlled-release ferrous sulfate (B86663) have shown a reduction in nausea and epigastric pain compared to conventional formulations. core.ac.uk Although discontinuation rates in some studies were similar between CR and immediate-release forms, the improved tolerability is a significant advantage. core.ac.ukcore.ac.uk
The development of a controlled-release formulation for this compound would be a logical step in product line extension, following the path of other iron salts. Such a formulation could potentially offer a better-tolerated option for individuals sensitive to the gastrointestinal effects of standard iron supplements.
Comparative Preclinical Efficacy Studies with Other Organic Iron Sources
Evaluating the efficacy of a new iron formulation requires comparison against established standards. Preclinical studies often compare novel iron compounds to ferrous sulfate, which is considered a gold standard due to its long history of use, effectiveness, and low cost. core.ac.ukhaematologica.org
In a comparative study on iron-deficient rats, ferrous gluconate was evaluated alongside ferrous sulfate. rsc.org The results showed that both compounds were effective in restoring hematological parameters. rsc.org However, newer organic iron formulations, such as ferrous bisglycinate and sucrosomial iron, have been developed with the aim of providing superior bioavailability and tolerability. vghtpe.gov.twbalchem.comnih.gov
Preclinical and clinical comparisons have suggested that these newer forms may offer advantages. For instance, ferrous bisglycinate has been reported to have higher efficacy in raising hemoglobin levels with fewer gastrointestinal side effects compared to other iron salts. balchem.com Similarly, sucrosomial iron has shown significant improvements in hemoglobin and serum ferritin with a good tolerability profile. nih.govnih.gov
Future preclinical studies involving this compound would likely compare it against both the traditional standard (ferrous sulfate) and these newer organic iron compounds to determine its relative efficacy and potential advantages.
Interactive Table: Comparison of Different Oral Iron Formulations in Research Studies (Data synthesized from various preclinical and clinical sources for comparative context)
| Iron Compound | Key Efficacy Findings | Notes | Source |
| Ferrous Gluconate | Effective in restoring hemoglobin, RBCs, and serum iron in anemic rats. | An organic iron salt often compared with ferrous sulfate. | rsc.org |
| Ferrous Sulfate | Remains a standard for comparison; effective but associated with GI side effects. | Considered a gold standard for oral iron therapy. | core.ac.ukhaematologica.org |
| Ferrous Fumarate (B1241708) | Efficacy is generally considered comparable to ferrous sulfate. | Another widely used ferrous salt. | core.ac.uknih.gov |
| Ferrous Bisglycinate | Shown to have higher efficacy in raising hemoglobin and lower rates of GI events. | An amino acid chelate designed for better absorption and tolerability. | vghtpe.gov.twbalchem.com |
| Sucrosomial Iron | Demonstrated significantly higher improvement in hemoglobin and ferritin levels. | A newer formulation where iron is protected by a sucrosomial membrane. | nih.govnih.gov |
Iron Glycinate (B8599266) Chelate and Ferrous Sulfate Comparisons in Animal Models
Preclinical studies in animal models have been instrumental in comparing the efficacy and physiological effects of different iron compounds, particularly iron glycinate chelates and ferrous sulfate. These studies provide foundational knowledge for understanding how different forms of iron are utilized by the body.
In a study involving weaned pigs, dietary supplementation with ferrous glycine (B1666218), an amino acid chelate, was compared to ferrous sulfate. mdpi.com The results indicated that pigs supplemented with ferrous glycine exhibited a significantly improved feed-to-gain ratio and higher iron deposition in the liver and tibia compared to those receiving ferrous sulfate. mdpi.com This suggests a greater bioavailability for the chelated form. mdpi.com Both ferrous sulfate and ferrous glycine were effective in elevating red blood cell counts, hemoglobin, and ferritin levels in the blood. mdpi.com However, ferrous glycine supplementation also led to increased serum concentrations of immunoglobulins G and M, indicating a potential positive impact on the immune system. mdpi.com
Another study using a rat pup model investigated the effects of ferrous sulfate versus ferrous bis-glycinate chelate on early development. mdpi.com While both forms of iron supplementation substantially increased body iron stores, including hemoglobin, hematocrit, and liver iron content, there were notable differences in their impact on growth and neurodevelopment. mdpi.com Pups supplemented with either iron form gained weight normally, but brain size on postnatal day 15 was influenced by the type of iron supplement. mdpi.com This finding points towards the importance of the chemical form of iron in developmental processes, independent of its role in preventing iron deficiency. mdpi.com
Research in anemic rats has also been a common model for comparing iron sources. The efficiency of converting dietary iron into hemoglobin is a key metric in these studies. acs.org While ferrous sulfate is a standard reference, studies have shown that the bioavailability of iron from other sources, like iron proteinates, can be comparable. unl.edu For instance, one study found that the iron in iron proteinate was 103% as bioavailable as that in ferrous sulfate. unl.edu
These comparative animal studies underscore that while different iron compounds can be effective in repleting iron stores and correcting anemia, their broader physiological effects on growth, immunity, and development can vary.
Bioavailability Assessments in Animal Models
The bioavailability of an iron compound refers to the proportion of ingested iron that is absorbed and utilized by the body. researchgate.net Animal models are a cornerstone for assessing the bioavailability of various iron formulations before they are considered for human use. researchgate.netresearchgate.net
A study on weanling rats evaluated a ferrous gluconate compound stabilized with glycine (SFG). nih.gov Using the prophylactic method, where iron-deficient diets are administered, the bioavailability of iron from SFG was determined to be 36.6 ± 6.2%, which was comparable to that of ferrous sulfate at 35.4 ± 8.0%. nih.gov This indicates that this compound, in this stabilized form, is as effectively absorbed as the commonly used ferrous sulfate. nih.gov
The hemoglobin regeneration efficiency assay in anemic rats is another widely used method. acs.org This method calculates the amount of iron incorporated into new hemoglobin relative to the total iron consumed. acs.org It is a sensitive measure for comparing the bioavailability of different iron sources. acs.org Studies using this method have shown variability in the bioavailability of ferrous sulfate itself, highlighting the importance of using a reference standard in each experiment for relative comparisons. acs.org
It is important to note that while animal models provide crucial preliminary data, direct extrapolation to human bioavailability is not always straightforward due to physiological differences between species. researchgate.net
Interactive Data Table: Comparative Bioavailability of Iron Compounds in Animal Models
| Iron Compound | Animal Model | Bioavailability Metric | Result |
| Ferrous Gluconate (stabilized with glycine) | Weanling Rats | Hemoglobin Incorporation | 36.6 ± 6.2% |
| Ferrous Sulfate | Weanling Rats | Hemoglobin Incorporation | 35.4 ± 8.0% |
| Ferrous Glycine | Weaned Pigs | Iron Deposition in Liver and Tibia | Significantly higher than Ferrous Sulfate |
| Iron Proteinate | Weanling Pigs | Hemoglobin Repletion | No significant difference from Ferrous Sulfate |
| Ferrous Bis-glycinate Chelate | Rat Pups | Increase in Hemoglobin and Liver Iron | Substantial increase, comparable to Ferrous Sulfate |
Emerging Research Directions in Iron Biochemistry and Chelation Science
Role in Oxidative Stress Modulation at a Molecular Level in Preclinical Models
Excess iron can be toxic as it can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, leading to oxidative stress. mdpi.com This can cause damage to lipids, proteins, and DNA. mdpi.com Iron chelators, which bind to iron and prevent it from participating in these harmful reactions, are being investigated for their potential to mitigate oxidative stress. alzdiscovery.org
In preclinical models, iron chelators have shown promise in reducing iron-mediated oxidative stress. alzdiscovery.orgfrontiersin.org Studies in mouse models of iron overload have demonstrated that natural iron chelators like ferulic acid and caffeic acid can reduce iron deposition in the brain and liver, thereby decreasing oxidative stress. frontiersin.org These natural compounds were found to be as effective as the conventional chelator desferrioxamine (DFO) in increasing the activity of antioxidant enzymes like catalase. frontiersin.org
Research in a murine model of type 2 diabetes investigated the effects of the iron chelator deferiprone (B1670187) on renal oxidative stress. nih.gov The study found that iron chelation with deferiprone increased the nuclear accumulation of Nrf2, a key transcription factor that regulates the expression of antioxidant enzymes. nih.gov This led to a reduction in reactive oxygen species and improved mitochondrial function in the diabetic rats. nih.gov This highlights the potential of iron chelation therapy to protect against organ damage in diseases associated with iron overload and oxidative stress. nih.gov
Iron chelation is also being explored for its neuroprotective effects. alzdiscovery.org By reducing iron-induced oxidative stress, chelators may help prevent neuron loss in neurodegenerative diseases. alzdiscovery.org
Interactions with Other Micronutrients in Preclinical Studies
The absorption and metabolism of iron can be influenced by the presence of other micronutrients, and vice versa. cambridge.org These interactions are particularly relevant when considering iron supplementation or fortification strategies.
In aqueous solutions and at high intake levels, competition can occur between elements with similar chemical properties. cambridge.org For example, high doses of zinc have been shown to impair iron absorption in experimental studies. cambridge.org Similarly, manganese can compete with iron for absorption, suggesting that the intestine may not be able to differentiate between these two minerals. cambridge.org
Conversely, some micronutrients can enhance iron absorption. Ascorbic acid (Vitamin C) is a potent promoter of iron absorption and can improve iron status, especially in populations consuming largely plant-based diets. cambridge.org
The form of the iron compound can also influence its interaction with other nutrients. For instance, iron amino acid chelates are absorbed through a different pathway than inorganic iron salts, which may reduce competition with other minerals like copper. scielo.org
Understanding these interactions is crucial for developing effective nutritional strategies. A balanced approach that considers the intake of various micronutrients and their potential for both synergistic and antagonistic interactions is necessary. cambridge.orgvlsci.com
Advanced Imaging Techniques for Iron Distribution in Animal Models
Visualizing the distribution of iron in living organisms is critical for understanding its metabolism in both healthy and diseased states. pnas.orgmdpi.com Several advanced imaging techniques are being employed in animal models to track iron with high precision.
Magnetic Resonance Imaging (MRI) is a non-invasive technique that can be used to estimate iron concentration in tissues. mdpi.com It works by detecting the paramagnetic effect of iron, which alters the magnetic field and affects the relaxation times of protons in the surrounding tissue. mdpi.com Ultrashort-echo-time (UTE) MRI sequences have been developed to quantify iron nanoparticle distribution in tissues with very fast signal decay, such as the liver, spleen, and lungs in mouse models. nih.govnih.gov This allows for the creation of T2* maps that show the distribution of iron deposits. nih.govnih.gov
Bioluminescence Imaging offers a sensitive method for visualizing labile iron pools in living animals. pnas.org This technique uses a bioluminescent reporter probe, such as iron-caged luciferin-1 (ICL-1), which releases a light-emitting molecule upon reacting with ferrous iron (Fe2+). pnas.org This allows for the specific and longitudinal monitoring of labile iron in various tissues and can be used to study changes in iron levels during processes like infection. pnas.org
Positron Emission Tomography (PET) is another non-invasive technique that uses radiolabeled tracers to assess biological processes at the molecular level. mdpi.com While not a direct measure of iron, it can be used to study processes affected by iron, such as inflammation in atherosclerosis, where iron plays a role. mdpi.com
Light-Sheet Fluorescence Microscopy (LSFM) provides high-resolution, three-dimensional imaging of cleared tissues ex vivo. mdpi.com This technique has been used to visualize the spatial distribution of calcification, a process influenced by iron, in the aortas of mice. mdpi.com
These advanced imaging modalities are providing unprecedented insights into the dynamic distribution, transport, and storage of iron within biological systems, paving the way for new diagnostic and therapeutic strategies for iron-related disorders. mdpi.com
Q & A
Q. How can in silico modeling predict this compound’s chelation stability in novel drug delivery systems (e.g., nanoparticles)?
- Methodological Answer : Apply density functional theory (DFT) to calculate binding energies between Fe²⁺ and gluceptate. Use molecular dynamics (MD) simulations to assess stability in aqueous vs. lipid-based carriers. Validate predictions with experimental data (e.g., differential scanning calorimetry for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
